

Comparative Crystallographic Analysis of 1-Methyl-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-indazole-3-carbaldehyde

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural landscape of substituted 1-methyl-1H-indazoles, offering insights into their solid-state conformations and intermolecular interactions through X-ray crystallography.

This guide provides a comparative analysis of the single-crystal X-ray structures of several derivatives of **1-methyl-1H-indazole-3-carbaldehyde**. While the crystal structure of the parent aldehyde remains elusive in the searched literature, this guide focuses on closely related derivatives to elucidate the impact of substituent modifications at the 3- and 5-positions on the molecular geometry and crystal packing. The indazole core is a privileged scaffold in medicinal chemistry, and understanding its structural nuances is pivotal for the rational design of novel therapeutic agents.

Comparative Analysis of Crystal Structures

The crystallographic data for three distinct derivatives of 1-methyl-1H-indazole are presented below, showcasing the influence of varying substituents on the crystal lattice parameters. The selected compounds are 1-methyl-1H-indazole-3-carboxylic acid, 3-chloro-1-methyl-5-nitro-1H-indazole, and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Parameter	1-Methyl-1H-indazole-3-carboxylic acid[1]	3-Chloro-1-methyl-5-nitro-1H-indazole	Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
Formula	C ₉ H ₈ N ₂ O ₂	C ₈ H ₆ ClN ₃ O ₂	C ₁₆ H ₁₃ FN ₂ O ₂
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ /n
a (Å)	7.5470(15)	3.8273(2)	5.04322(3)
b (Å)	14.873(3)	14.678(6)	18.11509(13)
c (Å)	14.924(3)	15.549(6)	14.46487(10)
β (°)	93.10(3)	96.130(9)	90.4600(6)
Volume (Å ³)	1672.7(6)	868.5(6)	1321.45(2)
Z	8	4	4

Analysis of Intermolecular Interactions:

- 1-Methyl-1H-indazole-3-carboxylic acid: The crystal structure is characterized by the formation of inversion dimers through O—H···O hydrogen bonds between the carboxylic acid moieties of two molecules.[1] A C—H···O interaction is also observed.[1]
- 3-Chloro-1-methyl-5-nitro-1H-indazole: In this structure, classical hydrogen bonds are absent. The crystal packing is influenced by a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule, forming a dimer organized around a symmetry center.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The crystal packing of this derivative features weak C—H···N and C—H···O hydrogen-bond-like interactions, which link adjacent molecules into inversion dimers.

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared derivatives are provided below.

Synthesis Protocols

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid: This compound can be prepared following the literature method described by Rousseau & Lindwall (1950).^[1] A general method for the methylation of indazole-3-carboxylic acid involves the use of a methylating agent such as dimethyl sulfate or iodomethane in the presence of a base.

Synthesis of 3-Chloro-1-methyl-5-nitro-1H-indazole: To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), potassium hydroxide (6.8 mmol) is added. After stirring for 15 minutes at 298 K, methyl iodide (12.26 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated. The crude product is dissolved in ethyl acetate (50 ml), washed with water and brine, and dried over MgSO₄. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography using a mixture of ethyl acetate and hexane (2:8) as the eluent.

Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The synthesis involves the nucleophilic substitution of the N—H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.

X-ray Crystallography Protocol

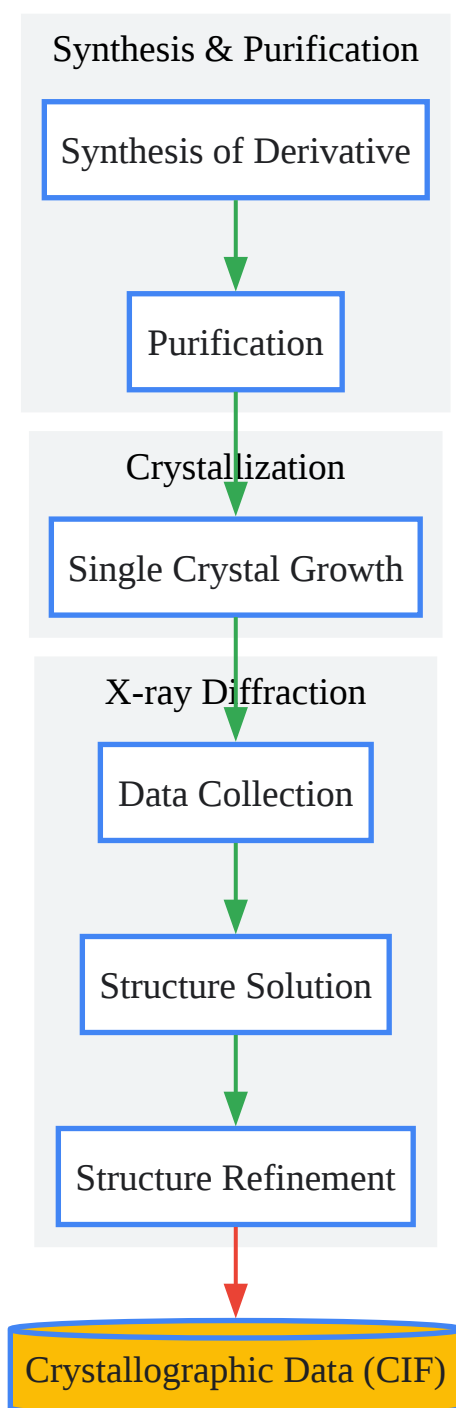
A general workflow for the X-ray crystal structure analysis of small molecules is outlined below.

- 1. Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, colorless blocks of 1-methyl-1H-indazole-3-carboxylic acid were obtained by the slow evaporation of a petroleum/methanol solution.^[1]
- 2. Data Collection:** A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, commonly equipped with Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) radiation. The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F^2 to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

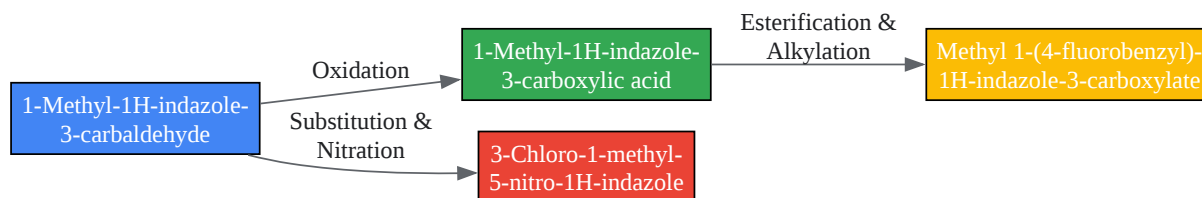
Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and a logical relationship of the synthesized compounds.



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Experimental workflow for X-ray crystal structure analysis.



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Logical relationship of the compared indazole derivatives.

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References

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
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